Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-
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Overview
Description
Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-: is a complex organic compound with a molecular formula of C14H14FN5O2S and a molecular weight of 335.36 g/mol . This compound is part of the indole derivative family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 8-fluoro-2H-1,2,4-triazino[5,6-B]indole with a thiol reagent, followed by acylation with 2-methoxyethylamine . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, often in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, typically in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound has shown promise in preclinical studies for its potential anti-cancer, anti-inflammatory, and antiviral properties .
Industry: In the industrial sector, it is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism by which Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Fluoroacetamide: Another fluorinated acetamide with different biological properties.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups and biological activities.
Uniqueness: What sets Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- apart is its unique combination of the indole and triazino moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H14FN5O2S |
---|---|
Molecular Weight |
335.36 g/mol |
IUPAC Name |
2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C14H14FN5O2S/c1-22-5-4-16-11(21)7-23-14-18-13-12(19-20-14)9-6-8(15)2-3-10(9)17-13/h2-3,6H,4-5,7H2,1H3,(H,16,21)(H,17,18,20) |
InChI Key |
XGBXJMMPSQZZOO-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1 |
Origin of Product |
United States |
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